molecular formula C10H17NO2 B128528 N-Boc-4-pentyne-1-amine CAS No. 151978-50-6

N-Boc-4-pentyne-1-amine

Cat. No. B128528
M. Wt: 183.25 g/mol
InChI Key: JTPJJKZSKWNWKK-UHFFFAOYSA-N
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Description

N-Boc-4-pentyne-1-amine is a chemical compound that falls under the category of protected amines, specifically those with a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect the amine functionality during reactions that might otherwise react with or alter the amine group. The presence of the alkyne functionality in N-Boc-4-pentyne-1-amine makes it a versatile building block for further chemical transformations, particularly in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of N-Boc-protected amines, such as N-Boc-4-pentyne-1-amine, can be achieved through the reaction of N-Boc-aminals with organomagnesium reagents. This process involves the in situ generation of N-Boc-imine intermediates, which are then transformed into the desired N-Boc-protected propargylic amines . Additionally, the synthesis of related compounds, such as N-Boc-aminals, can be performed through dehydration condensation reactions of t-butyl carbamate (BocNH2) with various aldehydes, followed by simple filtration and washing . These methods provide a practical approach to synthesizing optically active propargylamine derivatives, which are valuable in medicinal chemistry and catalysis.

Molecular Structure Analysis

The molecular structure of N-Boc-4-pentyne-1-amine is characterized by the presence of a Boc protecting group attached to an amine, and a pentynyl chain that includes a terminal alkyne group. The alkyne functionality is particularly significant as it allows for bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes . The molecular structure of N-Boc-4-pentyne-1-amine is thus designed to be reactive under specific conditions while remaining stable under others, making it a valuable tool for bioconjugation and labeling studies in biological systems.

Chemical Reactions Analysis

N-Boc-4-pentyne-1-amine can participate in various chemical reactions due to its alkyne group. For instance, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. Additionally, the alkyne group can be involved in Sonogashira cross-coupling reactions, which are used to form carbon-carbon bonds between an alkyne and an aryl or vinyl halide . These reactions are highly valuable in the field of organic synthesis, allowing for the construction of complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-4-pentyne-1-amine are influenced by both the Boc protecting group and the alkyne functionality. The Boc group increases the steric bulk near the amine, which can affect the solubility and reactivity of the compound. The alkyne group, being a reactive functional group, contributes to the chemical reactivity of the compound, making it a suitable participant in various organic reactions. The specific physical properties such as melting point, boiling point, and solubility in organic solvents would be determined by the overall molecular structure and would be critical for its handling and use in chemical synthesis .

Scientific Research Applications

  • Catalyzed Reactions : N-Boc-4-pentyne-1-amine is used in intramolecular hydroalkoxylation and hydroamination of alkynes, catalyzed by Cu(I) complexes supported by N-heterocyclic carbene ligands. This process involves the formation of 5- or 6-membered rings with exocyclic methylene groups for ether products and exocyclic methyl groups for imine products (Pouy et al., 2012).

  • Synthesis of N-Boc Amines : A sustainable route for the synthesis of N-Boc amines, crucial intermediates in synthetic/medicinal chemistry, has been developed. This involves a step and atom-economic synthesis from amines, t-butanol, and CO at room temperature (Cao et al., 2021).

  • Tandem Hydroamination/Annulation Reactions : The use of N-Boc-4-pentyne-1-amine in tandem hydroamination-annulation reactions of 4-pentyne-nitriles has been reported. This process, in the presence of amine nucleophiles and a cooperatively operating catalyst system, provides an efficient route to 2-aminopyrroles (Demir et al., 2010).

  • Catalyst-free Chemoselective N-tert-butyloxycarbonylation : This process of N-tert-butyloxycarbonylation of amines in water has been achieved without the use of a catalyst. It leads to chemoselective formation of N-t-Boc derivatives (Chankeshwara & Chakraborti, 2006).

  • Efficient, Solventless N-Boc Protection of Amines : A protocol for the N-Boc protection of amines using sulfamic acid as a catalyst under solventless conditions at room temperature has been developed. This method is notable for its simplicity, rapid execution, and environmental friendliness (Upadhyaya et al., 2007).

  • Modification of Polymers for Gas-Separation Membranes : N-Boc-4-pentyne-1-amine has been used in the modification of poly(4-methyl-2-pentyne) in supercritical fluid media. This process aims at improving the selectivity of gas-separation membranes towards CO2 (Polevaya et al., 2017).

Safety And Hazards

N-Boc-4-pentyne-1-amine is classified as a Skin Corrosive 1B . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

tert-butyl N-pent-4-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPJJKZSKWNWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628837
Record name tert-Butyl pent-4-yn-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-4-pentyne-1-amine

CAS RN

151978-50-6
Record name tert-Butyl pent-4-yn-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(pent-4-yn-1-yl)carbamate
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Synthesis routes and methods I

Procedure details

A solution of pent-4-ynylamine (480 mg; Li, Y. et al. J. Am. Chem. Soc. 1996, 118, 9295) in DCM (5 mL) was treated with (BOC)2O at rt for 15 min. Evaporation gave the title compound as a colorless oil. 1H NMR (CDCl3) δ 4.68 (s, 1H), 3.24 (q, 2H), 2.25 (td, 2H), 1.97 (t, 1H), 1.70 (quint., 2H), 1.45 (s, 9H).
Quantity
480 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a magnetically stirred solution of 9.13 grams hex-5-ynoic acid (0.081 mol), 7.12 mL triethylamine (0.051 mol), 30 mL tert-butanol, was added 17.7 mL diphenylphosphoryl azide (0.082 mol) and the mixture heated to reflux for 3 hours. The reaction mixture was allowed to cool to room temperature and poured over a biphasic mixture of 200 mL water and 200 ml ether. The layers were separated and the organic layer was washed 1×50 mL 5% ethylenediaminetetraacetic acid disodium salt, 1×50 mL 10% sodium bicarbonate, 1×50 mL brine, dried over magnesium sulfate and activated carbon, filtered and concentrated in vacuo. The resulting residue was further purified by column chromatography, using silica gel, eluting with 1:1 ether/hexane (TLC, SiO2, 1:3 ethyl acetate/hexane, Rf =0.18, ninhydrin char) to yield 3.8 grams (25%) N-boc-5-amino-1-pentyne. 1H NMR (CDCl3, dTMS) 4.65 (1H, bs, NH), 3.22 (2H, q, 3JHH =6 Hz, NCH2), 2.23 (2H, dt, 3JHH =6 Hz, 4JHH =3 Hz, CH2C∫C), 1.98 (1H, t, 4JHH =3 Hz, C∫CH), 1.73 (2H, p, 3JHH =6 Hz, CH2), 1.42 (9H, s, t-Bu).
Quantity
9.13 g
Type
reactant
Reaction Step One
Quantity
7.12 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
17.7 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Beesu, ACD Salyer, KL Trautman… - Journal of medicinal …, 2016 - ACS Publications
Activation of human toll-like receptor-8 (TLR8) evokes a distinct cytokine profile favoring the generation of Type 1 helper T cells. A multiplexed high-throughput screen had led to the …
Number of citations: 28 pubs.acs.org

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